

Spectroscopic and Synthetic Profile of 3,5-Difluorobenzamidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluoro-benzamidine

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This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for 3,5-Difluorobenzamidine. Due to the limited availability of direct experimental data in public repositories, this document combines reported physical properties with predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. This guide is intended to support research and development activities where 3,5-Difluorobenzamidine is a molecule of interest, particularly in its role as an enzyme inhibitor.

Core Physicochemical Properties

3,5-Difluorobenzamidine is a fluorinated aromatic compound with the molecular formula $C_7H_6F_2N_2$.^[1] Its chemical structure and key identifiers are summarized below.

| Property | Value | Reference |
|-------------------|---|---------------------|
| Molecular Formula | C ₇ H ₆ F ₂ N ₂ | [1] |
| Molecular Weight | 156.13 g/mol | [1] |
| Exact Mass | 156.04990452 Da | [1] |
| IUPAC Name | 3,5-difluorobenzene carboximidamide | [1] |
| CAS Number | 582307-06-0 | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Difluorobenzamidine. These predictions are derived from the analysis of similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------|-------------|--|
| ~9.4 | broad singlet | 2H | -NH ₂ |
| ~9.2 | broad singlet | 2H | -NH ₂ |
| ~7.6 - 7.8 | m | 2H | Aromatic H (ortho to -C(NH)NH ₂) |
| ~7.3 - 7.5 | m | 1H | Aromatic H (para to -C(NH)NH ₂) |

Note: The protons of the amidine group (-C(NH)NH₂) are expected to be broad and may exchange with deuterium in solvents like D₂O. The chemical shifts of the aromatic protons are

estimated based on data for compounds like 3,5-difluorobenzonitrile and 3,5-difluorobenzoic acid.[2][3]

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------------------|
| ~165 | -C(NH)NH ₂ |
| ~162 (d, $J \approx 245$ Hz) | Aromatic C-F |
| ~135 (t, $J \approx 30$ Hz) | Aromatic C-C(NH)NH ₂ |
| ~110 (d, $J \approx 25$ Hz) | Aromatic C-H (ortho) |
| ~105 (t, $J \approx 25$ Hz) | Aromatic C-H (para) |

Note: The chemical shifts and coupling constants are estimations based on known ¹³C NMR data for fluorinated benzene derivatives and benzamidine analogs.[4][5][6]

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ , ppm) | Multiplicity |
|----------------------------------|--------------|
| ~ -108 to -112 | t |

Note: The chemical shift for ¹⁹F in a 1,3,5-trisubstituted aromatic ring is expected in this range. The multiplicity would be a triplet due to coupling with the two meta-protons.[7][8][9]

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------------------|
| 3300 - 3500 | Strong, Broad | N-H stretching (amidine) |
| 3100 - 3200 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=N stretching (amidine) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C stretching |
| 1100 - 1300 | Strong | C-F stretching |
| 800 - 900 | Strong | Aromatic C-H out-of-plane bending |

Note: These predicted absorption bands are based on typical frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |
|--------|--|
| 156.05 | [M] ⁺ (Molecular ion) |
| 140 | [M - NH ₂] ⁺ |
| 113 | [M - C(NH)NH ₂] ⁺ |

Note: The fragmentation pattern is predicted based on the structure of 3,5-Difluorobenzamidine. The exact mass of the molecular ion is reported in PubChem.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 3,5-Difluorobenzamidine.

Synthesis of 3,5-Difluorobenzamidine via the Pinner Reaction

This protocol is based on the classical Pinner synthesis of amidines from nitriles.

Step 1: Formation of the Imidate Hydrochloride

- Dry, anhydrous hydrogen chloride (HCl) gas is bubbled through a solution of 3,5-difluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of nitrile) at 0 °C.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-24 hours.
- The solvent is removed under reduced pressure to yield the crude ethyl 3,5-difluorobenzimidate hydrochloride as a solid.

Step 2: Ammonolysis to form the Amidine Hydrochloride

- The crude imidate hydrochloride is dissolved in anhydrous ethanol.
- The solution is cooled to 0 °C, and anhydrous ammonia (NH₃) gas is bubbled through the solution for 1-2 hours.
- The reaction vessel is sealed and stirred at room temperature for 24-48 hours.
- The solvent and excess ammonia are removed under reduced pressure.
- The resulting solid is triturated with diethyl ether, filtered, and dried to yield 3,5-Difluorobenzamidine hydrochloride.

Step 3: Neutralization to 3,5-Difluorobenzamidine (Free Base)

- The amidine hydrochloride is dissolved in a minimum amount of water.
- The solution is cooled in an ice bath, and a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) is added dropwise until the pH is neutral to slightly basic.
- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,5-Difluorobenzamidine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of 3,5-Difluorobenzamidine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- ¹H NMR: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer.
- ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired.
- ¹⁹F NMR: A ¹⁹F NMR spectrum is acquired, typically with proton decoupling.

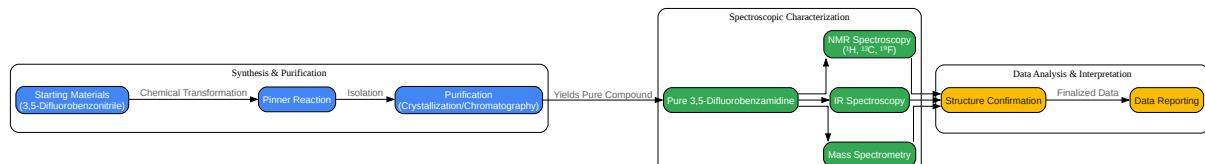
Infrared (IR) Spectroscopy

- A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.
- The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- The mass spectrum is acquired in positive ion mode.

Visualizations



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Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-Difluorobenzamidine.

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